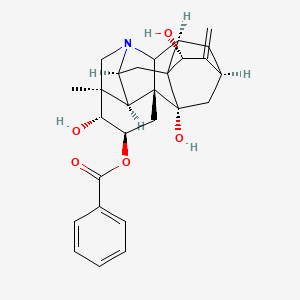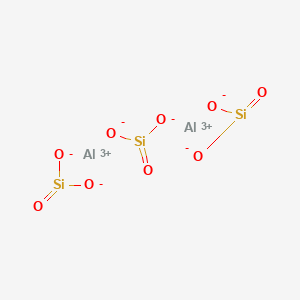
LEAD FERROCYANIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Ferrocyanide has been studied extensively . It has been shown that cyanide can potentially be stored and stockpiled as ferrocyanide, which is more stable . The formation rates and yields of ferrocyanide have been investigated as a function of various environmental parameters, such as pH, temperature, and concentration .
Molecular Structure Analysis
The molecular structure of Ferrocyanide has been analyzed in several studies . It is a diamagnetic species, featuring a low-spin iron (II) center in an octahedral ligand environment . The structure of Ferrocyanide is also influenced by the presence of Fe (CN) 6^4− defect vacancies .
Chemical Reactions Analysis
Ferrocyanide undergoes various chemical reactions . For instance, treatment of ferrocyanide with ferric-containing salts gives the intensely colored pigment Prussian blue . Ferrocyanide is reversibly oxidized by one electron, giving ferricyanide .
Physical And Chemical Properties Analysis
Ferrocyanide is a colorless to yellowish crystalline powder with a slightly bitter taste . It is soluble in water and slightly soluble in alcohol . The solubility of Ferrocyanide has been found to be up to 2.3 M .
Applications De Recherche Scientifique
Application in Acetylcholinesterase Localization
Lead ferrocyanide has been utilized in a method for acetylcholinesterase (AChE) localization. In a study, it was used as a trapping agent for the ferrocyanide ion formed by the reduction of ferricyanide by thiocholine, released enzymatically from acetylthiocholine. This method enabled fine localization of AChE in various tissues (Eránkö et al., 1967).
Cyanide Determination in Presence of Ferrocyanide
In environmental analysis, lead ferrocyanide has been referenced in methods to determine cyanide concentrations in the presence of ferrocyanide. A study described a method preventing the decomposition of ferrocyanide during cyanide distillation (Roberts & Jackson, 1971).
In Neuropathy Research
Research has utilized lead ferrocyanide in studying axonal remodeling in lead-induced demyelinating neuropathy in rats. This involved staining single-teased fibers with a ferric ion-ferrocyanide method (Coria et al., 1984).
In Electrochemical Sensors
Lead ferrocyanide is referenced in the development of electrochemical sensors. A study on an easy-to-use electrochemical sensor for detecting lead ions used core-shell nanoparticles as a sensitive platform, highlighting its application in detecting heavy metal ions (Kong et al., 2018).
In Potentiometric Stripping Analysis
A study employed potassium ferrocyanide as a reducing agent on a glassy carbon electrode for potentiometric stripping analysis of lead, demonstrating its utility in determining trace amounts of lead in samples (Zhang et al., 1995).
Ferroelectric Films Research
In the field of ferroelectric materials, research has explored alternatives to lead-based materials due to their environmental implications. A study increased the Curie temperature of micrometer-thick films of BaTiO(3) by interspersing stiff, self-assembled vertical columns of Sm(2)O(3), presenting an alternative to lead-based ferroelectric materials (Harrington et al., 2011).
Heavy Metal Removal Studies
Lead ferrocyanide is also mentioned in studies on heavy metal removal. One study focused on a polypyrrole-based adsorbent for lead ion removal from aqueous solutions, demonstrating its effectiveness and providing insights into heavy metal adsorption mechanisms (Sarojini et al., 2021).
Analysis of Calcium Supplements
A method involving lead hydride generation from acid solution containing potassium ferricyanide as an oxidizing agent was used for the determination of lead in calcium supplements, showcasing its application in analytical chemistry (Tyson et al., 2000).
Soil Micro-Ecology and Heavy Metal Remediation
Research on iron nanoparticles for the remediation of lead-contaminated soil and its effects on soil micro-ecology has also been conducted. This study helps in understanding the potential of these nanoparticles in environmental remediation (Peng et al., 2019).
Safety And Hazards
Orientations Futures
The future directions of Ferrocyanide research are focused on its potential applications in energy storage . For instance, Ferrocyanides and ferricyanides are among the most employed positive electrolyte materials in aqueous flow battery research . Researchers are investigating the cation-dependent solubility and stability of these materials for use in energy-dense flow batteries .
Propriétés
Numéro CAS |
14402-61-0 |
|---|---|
Nom du produit |
LEAD FERROCYANIDE |
Formule moléculaire |
C6FeN6Pb2 |
Poids moléculaire |
626.35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-3-[4-[5-(dimethylamino)naphthalen-1-yl]sulfonyloxyphenyl]propanoic acid](/img/structure/B1143345.png)







